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Compound of Interest

2-Chloro-4,6-dimethylpyrimidin-5-
Compound Name:

ol
CAS No.: 89808-09-3
Cat. No.: B12918309

Get Quote

\ J

CAS Registry Number: 89808-09-3 Molecular Formula: CeH7CIN20 Molecular Weight: 158.59
g/mol

Executive Summary

This guide provides a comprehensive spectral analysis of 2-Chloro-4,6-dimethylpyrimidin-5-
ol. As a Senior Application Scientist, | have structured this document to move beyond simple
data listing. We will explore the causality behind the spectral features, the structural logic
dictating the signals, and the experimental protocols required to obtain high-fidelity data. This
compound is a symmetric, functionalized pyrimidine often used as a scaffold for kinase
inhibitors and agrochemicals; accurate characterization is the first line of defense against
synthetic failure.

Structural Analysis & Symmetry Arguments

Before interpreting spectra, we must understand the molecule's symmetry.

¢ Point Group: Effectively
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(assuming planar geometry).

e Symmetry Elements: A

axis passes through the C2-Cl and C5-OH bonds.

¢ Consequences for NMR:

o The two methyl groups at positions 4 and 6 are chemically equivalent. They will appear as
a single signal in both

H and
C NMR.

o The ring carbons C4 and C6 are equivalent.

o There are no aromatic protons on the ring; the only protons are the methyls and the
hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Sample Preparation

e Solvent Selection:DMSO-ds is the mandatory solvent. Chloroform-d (

) is unsuitable because the hydroxyl proton signal will likely be broad, exchange-suppressed,
or invisible due to rapid proton exchange. DMSO forms strong hydrogen bonds, "locking" the
OH proton and sharpening the signal.

» Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.

o Water Suppression: Ensure the DMSO is dry. Water signals in wet DMSO (3.33 ppm) can
overlap with or broaden the exchangeable OH signal.

H NMR Data (400 MHz, DMSO-de)

The proton spectrum is deceptively simple due to symmetry.
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(5, ppm) Logic

The hydroxyl
proton is
deshielded by
the aromatic ring
and the electron-
10.20 - 10.80 Broad Singlet (s) 1H -OH (C5) withdrawing
chlorine at C2.
Its position varies
with
concentration

and temperature.

Methyls attached
to an aromatic
heterocycle
typically resonate
at 2.3-2.5 ppm.
The electron-
2.40-2.48 Singlet (s) 6H -CHs (C4, C6) donating OH
ortho to these
methyls slightly
shields them
compared to the
non-hydroxylated

precursor.

Common in
) ) DMSO-ds; do not
3.33 Singlet - H20 (Impurity) )
confuse with

sample signals.

) Residual solvent
2.50 Quintet - DMSO (Solvent)
peak.

C NMR Data (100 MHz, DMSO-ds)
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The carbon spectrum should display exactly 4 distinct signals due to symmetry.

Chemical Shift (5,
ppm)

Carbon Type

Assignment

Electronic
Environment

160.5

Quaternary (Cq)

C4, C6

Deshielded by the
adjacent Nitrogen
atoms (C=N bond

character).

152.0

Quaternary (Cq)

c2

Attached to the
electronegative
Chlorine and flanked

by two Nitrogens.

146.5

Quaternary (Cq)

C5

The ipso carbon
attached to the
Oxygen. The OH
group is an electron
donor by resonance
but withdrawing by
induction; in
pyrimidines, this
position is typically
shielded relative to
C4/Cé6.

19.2

Methy! (

4,6-CHs

Typical aliphatic
methyl attached to an

aromatic system.

Analyst Note: If you observe a signal around 120-130 ppm, suspect unreacted starting material

or a dechlorinated impurity (2-H).
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Mass Spectrometry (MS)
lonization Strategy

o Method: Electrospray lonization (ESI) in Positive (+) or Negative (-) mode.

o Positive Mode: Look for

o Negative Mode: Look for
. Phenolic protons ionize well in negative mode.
e GC-MS (EI): Also suitable due to the compound's volatility and stability.

Fragmentation Pattern (EI/ESI)

The presence of Chlorine provides a definitive isotopic signature.[1]
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. Relative L L
m/z Value lon Identity Mechanistic Origin
Abundance
158 ( 100% (Base) Molecular ion.
)
Characteristic 3:1
( Chlorine isotope
160 ~32% )
pattern. Crucial for
) confirmation.
) Loss of the hydroxyl
141 Medium )
radical (17 Da).
Homolytic cleavage of
123 Low the C-Cl bond (35
Da).
Retro-Diels-Alder type
117 High ring cleavage (Loss of

acetonitrile).

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathways expected in Electron

Impact (El) mass spectrometry.

Molecular lon (M+)

m/z 158/160 (3:1)

*Cl (35) \RDA Cleavage

Ring Cleavage
(Loss of CH3CN)
m/z ~117

[M - OH]+
m/z 141/143

[M - ClJ+
m/z 123

Click to download full resolution via product page
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Figure 1: Predicted Mass Spectrometry fragmentation pathways for 2-Chloro-4,6-
dimethylpyrimidin-5-ol.

Infrared Spectroscopy (FT-IR)
Key Absorption Bands

Data collected via ATR (Attenuated Total Reflectance) on the solid neat sample.

Wavenumber (
Vibration Mode Description

)

Broad band. Indicates
3200 - 3500 O-H Stretch intermolecular hydrogen
bonding (dimerization).

Weak aliphatic stretches from

2920 - 2980 C-H Stretch

the methyl groups.

] Characteristic "breathing"

1560 - 1590 C=N/C=C Ring Stretch o

modes of the pyrimidine ring.

Strong band corresponding to
1250 - 1300 C-O Stretch _

the phenolic C-O bond.

Distinctive fingerprint band for
740 - 780 C-CI Stretch

aryl chlorides.

Synthesis & Impurity Profiling Logic

Understanding the origin of the sample aids in identifying spectral anomalies. The compound is
typically synthesized via the chlorination of a pyrimidinedione or oxidation of a precursor.
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TARGET:
2-Chloro-4,6-dimethylpyrimidin-5-ol

Functionalization
(Oxidation/Hydrolysis)

2-Chloro-4,6-dimethylpyrimidine
(CAS 4472-44-0)

_________ Impurity A:
Unreacted Precursor

4,6-Dimethyl-2-hycroxypyrimicine (—-| SHETAEEEN L _ Side Rxn —— )
Blkag Over-chlorinated

(5-Cl analog)

A

Click to download full resolution via product page

Figure 2: Synthetic logic flow highlighting potential impurities detectable in spectral analysis.

Quality Control Checklist

To validate your sample, ensure the following criteria are met:

Isotope Ratio: Does the MS show a 3:1 ratio at M/M+2? (Confirms Chlorine).

Symmetry: Does the

H NMR show only two singlets (plus solvent)? (Confirms symmetry and purity).

OH Presence: Is there a broad singlet >10 ppm in DMSO? (Confirms 5-OH).

Absence of Aromatics: Are there signals in the 6.5-8.0 ppm range? (If yes, the sample is
contaminated with starting material or hydrolyzed byproducts).

References
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carbon shifts). Link
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» Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard
reference for substituent effects in pyrimidines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Mass Spectrometry [www2.chemistry.msu.edu]

e To cite this document: BenchChem. [Spectral Characterization Guide: 2-Chloro-4,6-
dimethylpyrimidin-5-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12918309/docs#spectral-characterization-guide-2-
chloro-4-6-dimethylpyrimidin-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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